molecular formula C7H9Cl2F3N2 B594807 (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 1250443-60-7

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B594807
CAS No.: 1250443-60-7
M. Wt: 249.058
InChI Key: ZXNRQSQBXPVKJY-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2F3N2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 3-position and a methanamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyridine with methanamine in the presence of a suitable catalyst. One common method involves the use of triethylamine as a base and dichloromethane as a solvent . The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of methyl-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)pyridin-3-yl)methanamine
  • (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride
  • (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the trifluoromethyl and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRQSQBXPVKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697178
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-60-7
Record name 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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